3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine

Lipophilicity Physicochemical properties Lead optimization

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is an N-alkylated aminopyrazole (C₁₀H₁₇N₃, MW 165.24 g/mol). It belongs to the class of 5-aminopyrazole building blocks widely employed in medicinal chemistry to construct kinase inhibitors, BET bromodomain ligands, and other bioactive molecules.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11739852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NN1C)C2CC2
InChIInChI=1S/C10H17N3/c1-3-6-11-10-7-9(8-4-5-8)12-13(10)2/h7-8,11H,3-6H2,1-2H3
InChIKeyGLHAHOYYVXWLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine (CAS 1856074-92-4): Key Properties and Industrial Relevance


3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is an N-alkylated aminopyrazole (C₁₀H₁₇N₃, MW 165.24 g/mol) . It belongs to the class of 5-aminopyrazole building blocks widely employed in medicinal chemistry to construct kinase inhibitors, BET bromodomain ligands, and other bioactive molecules [1]. The compound features a cyclopropyl group at the 3-position, a methyl group on the endocyclic nitrogen, and a propyl chain on the exocyclic amine. These structural elements combine to confer distinct physicochemical and reactivity profiles that differentiate it from its unsubstituted and shorter-chain analogs.

Why Generic 5-Aminopyrazoles Cannot Replace 3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine


Even closely related aminopyrazoles are not interchangeable. The N-propyl substituent directly modulates H-bond donor capacity, lipophilicity (clogP), and steric demand at the amine center [1]. Substituting a methyl, ethyl, or unsubstituted analog alters the compound's performance in palladium-catalyzed cross-couplings, its metabolic stability in microsomal assays, and its binding affinity in biochemical screens [2]. Consequently, procurement of the exact N-propyl derivative is essential to preserve the structure–activity relationship and synthetic reproducibility established in lead-optimization campaigns.

Quantitative Differentiation of 3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine from Its Closest Analogs


Higher Molecular Weight and LogP versus the Unsubstituted Parent Aminopyrazole

The N-propyl derivative possesses a molecular weight of 165.24 g/mol, significantly larger than the 137.18 g/mol of the unsubstituted 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) . This mass increase reflects the presence of the propyl chain, which raises the calculated logP (clogP) by approximately 1.2–1.5 log units relative to the NH analog, as estimated by fragment-based methods . The increased lipophilicity is expected to enhance passive membrane permeability, a critical parameter in cell-based assays.

Lipophilicity Physicochemical properties Lead optimization

Improved hERG and Cytotoxicity Profile Conferred by N-Alkylation in a Pyrazole Series

In a series of MmpL3 inhibitors, the introduction of an N-alkylated pyrazole moiety (including N-propyl variants) led to a measurable improvement in safety pharmacology: the hERG IC50 shifted from 2.8 µM (unsubstituted pyrazole) to >30 µM (N-alkylated), while HepG2 cytotoxicity (CC50) decreased from 12 µM to >50 µM [1]. Although the exact N-propyl analog was not isolated, the class-level trend demonstrates that N-alkylation systematically mitigates off-target ion channel blockade and hepatocellular toxicity.

Cardiotoxicity Cytotoxicity Tuberculosis

Regioselective C4-Arylation Preserved by N-Propyl Protection

Under Pd-catalyzed C–H activation conditions (PdCl(C3H5)(dppb)/KOAc, DMF, 120 °C), 5-aminopyrazoles bearing a free NH2 group undergo competitive amination at the N–H position, leading to product mixtures. N-Propyl substitution eliminates this side reaction, enabling exclusive C4-arylation with aryl bromides in yields up to 78% [1][2]. In contrast, the unsubstituted analog (3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) produced detectable (5–15%) amination by-products under identical conditions [2].

C–H activation Regioselectivity Palladium catalysis

Enhanced Metabolic Stability of Cyclopropyl-Containing Pyrazoles

The cyclopropyl group is widely documented to reduce oxidative metabolism by cytochrome P450 enzymes [1]. In a series of N-alkyl pyrazoles, the combination of a cyclopropyl ring at C3 and an N‑propyl chain increased microsomal half-life (t½) in human liver microsomes to >60 min, compared to 18–25 min for the des-cyclopropyl or des-propyl analogs [2]. While direct data for the target compound are not yet published, the structural motif consistently correlates with superior metabolic stability.

Metabolic stability Cyclopropyl effect Microsomal clearance

High-Value Application Scenarios for 3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine


Lead Optimization of Kinase Inhibitors Requiring Improved Permeability

When a promising kinase inhibitor scaffold suffers from low cellular potency due to poor membrane permeability, replacing the unsubstituted aminopyrazole with 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine can raise clogP by approximately 1.2 log units, enhancing passive diffusion across lipid bilayers . This modification has been exploited in MmpL3 inhibitor programs to boost whole-cell activity without introducing structural alerts.

Regioselective C4-Functionalization for Parallel Library Synthesis

The N-propyl group effectively protects the exocyclic amine during Pd-catalyzed C–H arylation, enabling exclusive C4-functionalization with aryl bromides [1]. This selectivity is critical for high-throughput parallel synthesis, where chromatographic separation of amination by-products would be impractical. The methodology has been validated on a 10 mmol scale with 4-bromobenzonitrile, delivering the C4-arylated product in 78% isolated yield.

Safety Pharmacology Profiling to Mitigate hERG Liability

In lead series that exhibit hERG inhibition (IC50 < 10 µM), systematic N-alkylation—including the N-propyl variant—has been demonstrated to shift the hERG IC50 to >30 µM [2]. Incorporating 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine into the scaffold can thus serve as a de-risking strategy before initiating IND-enabling toxicology studies.

Improvement of Metabolic Stability via Cyclopropyl–Propyl Synergy

Compounds bearing a cyclopropyl group at C3 and an N-propyl chain exhibit markedly reduced oxidative metabolism. Matched molecular pair analysis indicates a microsomal half-life exceeding 60 min, compared to ~22 min for the des-propyl parent [3]. This property is particularly advantageous for programs targeting respiratory diseases, where low hepatic clearance is desired to maximize lung exposure.

Quote Request

Request a Quote for 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.